![molecular formula C26H21N3O4 B1684606 Lestaurtinib CAS No. 111358-88-4](/img/structure/B1684606.png)
Lestaurtinib
Overview
Description
Lestaurtinib, also known as CEP-701, is a tyrosine kinase inhibitor that is structurally related to staurosporine . It is a semisynthetic derivative of the indolocarbazole K252a and has been investigated as a treatment for various types of cancer . It is an inhibitor of the kinases FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and tropomyosin receptor kinase (trk) A (TrkA), TrkB, and TrkC .
Molecular Structure Analysis
The molecular structure of Lestaurtinib is C26H21N3O4 . The average weight is 439.471 g/mol .Chemical Reactions Analysis
Lestaurtinib has been identified as a potent inhibitor of anaplastic thyroid cancer cell lines . It has demonstrated a potent antiproliferative effect in vitro at nanomolar concentrations . Furthermore, Lestaurtinib has shown the ability to prevent cell migration and colony formation from single cells .Physical And Chemical Properties Analysis
Lestaurtinib is a small molecule with a chemical formula of C26H21N3O4 . The average weight is 439.471 g/mol . It is highly protein-bound, especially to α-1 acid glycoprotein . It is metabolized by the liver P450 (CYP34A) enzyme system .Scientific Research Applications
Anaplastic Thyroid Cancer Treatment
Lestaurtinib has been shown to be a potent inhibitor for anaplastic thyroid cancer (ATC) cell lines, suggesting its potential as a therapeutic option for this aggressive form of cancer .
Acute Myeloid Leukemia (AML) Therapy
It is effective in inhibiting FLT3 kinase activation in AML, offering a promising approach to suppress the JAK2/STAT5 signaling pathway which is crucial for the proliferation and survival of AML cells .
Infant Acute Lymphoblastic Leukemia (ALL) Management
For infants with KMT2A-rearranged ALL, a poor prognosis condition, Lestaurtinib can potentiate the effects of chemotherapy by overexpressing FLT3, providing a potential improvement in treatment outcomes .
Multi-Kinase Inhibition
Lestaurtinib is not specific to FLT3 inhibition but also targets multiple kinases, which could be leveraged in the treatment of various cancers where these kinases play a pivotal role .
Tyrosine Kinase Inhibitor Research
As a tyrosine kinase inhibitor structurally related to staurosporine, Lestaurtinib’s effects on different types of tyrosine kinases are being explored, which could lead to broader applications in cancer therapy .
Mechanism of Action
Target of Action
Lestaurtinib, also known as CEP-701, is a tyrosine kinase inhibitor . It primarily targets the kinases fms-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and tropomyosin receptor kinase (Trk) A, TrkB, and TrkC . These kinases play crucial roles in cell signaling, growth, and survival.
Mode of Action
Lestaurtinib inhibits the autophosphorylation of FLT3, resulting in the inhibition of FLT3 activity . This inhibition leads to the induction of apoptosis in tumor cells that overexpress FLT3 . The compound’s interaction with its targets results in changes in cellular signaling pathways, affecting cell survival and proliferation.
Biochemical Pathways
Lestaurtinib affects multiple biochemical pathways due to its inhibition of various kinases. For instance, it suppresses JAK2/STAT5 signaling, which is crucial for cell proliferation and survival . By inhibiting FLT3, it also impacts pathways related to cell growth and apoptosis .
Pharmacokinetics
Lestaurtinib is administered orally . It is highly protein-bound, especially to α-1 acid glycoprotein . It is metabolized in the liver by the P450 (CYP34A) enzyme system . .
Safety and Hazards
Future Directions
Lestaurtinib has undergone clinical trials for the treatment of various cancers, including pancreatic and prostate cancers, V617F JAK2 positive polycythemia vera and essential thrombocytosis, and refractory neuroblastoma . The most significant effort was invested in developing lestaurtinib for the treatment of acute myelogenous leukemia (AML) . Future research may focus on its potential as a targeted therapy for various types of cancer .
properties
IUPAC Name |
(15S,16S,18R)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4/c1-25-26(32,12-30)10-18(33-25)28-16-8-4-2-6-13(16)20-21-15(11-27-24(21)31)19-14-7-3-5-9-17(14)29(25)23(19)22(20)28/h2-9,18,30,32H,10-12H2,1H3,(H,27,31)/t18-,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIARLYUEJFELEN-LROUJFHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046778 | |
Record name | Lestaurtinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lestaurtinib inhibits autophosphorylation of FMS-like tyrosine kinase 3 (FLT3), resulting in inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3. | |
Record name | Lestaurtinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06469 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Lestaurtinib | |
CAS RN |
111358-88-4 | |
Record name | Lestaurtinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111358-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lestaurtinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111358884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lestaurtinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06469 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lestaurtinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LESTAURTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO989GC5D1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.